REACTION_CXSMILES
|
[H-].[Na+].C([NH:6][C:7]1[N:16]=[C:15](C2N=CNN=2)[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([Br:22])[CH:13]=2)[N:8]=1)(=O)C.[CH3:23][O:24][CH2:25][CH2:26][OH:27]>>[NH2:6][C:7]1[N:16]=[C:15]([O:27][CH2:26][CH2:25][O:24][CH3:23])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([Br:22])[CH:13]=2)[N:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
167 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC2=CC=C(C=C2C(=N1)C1=NNC=N1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
COCCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated at 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by silica gel flash chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of methanol and dichloromethane (in a ratio of 1:80),
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=CC=C(C=C2C(=N1)OCCOC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |